![molecular formula C20H16N2O4S3 B281424 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide](/img/structure/B281424.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide 11-7082 inhibits the activity of NF-κB by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This compound 11-7082 binds to the IKK complex and prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and its transcriptional activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1, which play a crucial role in the recruitment of immune cells to sites of inflammation. This compound 11-7082 has been shown to induce apoptosis and inhibit proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound 11-7082 also has some limitations for lab experiments. It has been shown to have off-target effects and can inhibit the activity of other kinases. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide 11-7082. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. This compound 11-7082 has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune disorders. Another potential application is in the treatment of viral infections. This compound 11-7082 has been shown to inhibit the replication of HIV and other viruses. Further studies are needed to determine the efficacy and safety of this compound 11-7082 in these applications.
Synthesemethoden
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide 11-7082 involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-hydroxy-3-nitrobenzenethiol in the presence of potassium carbonate to yield 4-methoxyphenyl 3-(2-nitro-1,3-benzothiazol-6-ylthio)phenyl sulfone. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is reacted with sulfonamide to yield this compound 11-7082.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. NF-κB is also involved in the development and progression of various cancers. By inhibiting NF-κB, this compound 11-7082 has been shown to induce apoptosis and inhibit proliferation in cancer cells.
Eigenschaften
Molekularformel |
C20H16N2O4S3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O4S3/c1-26-14-7-9-15(10-8-14)29(24,25)22-13-6-11-17(23)19(12-13)28-20-21-16-4-2-3-5-18(16)27-20/h2-12,22-23H,1H3 |
InChI-Schlüssel |
KKPFLMOBHROYCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


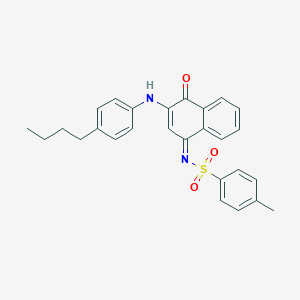
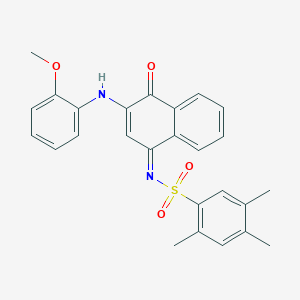
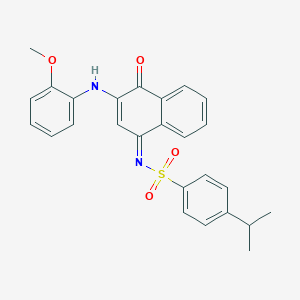
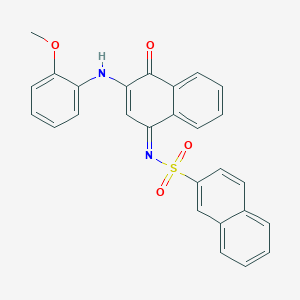
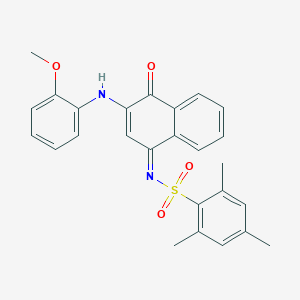
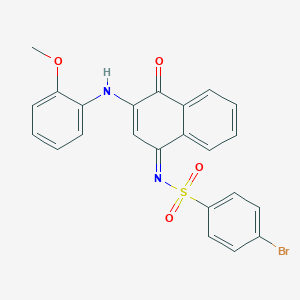
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
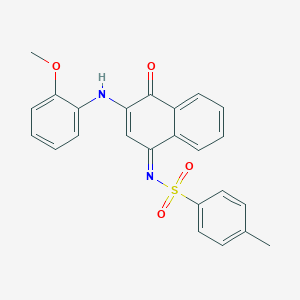
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
